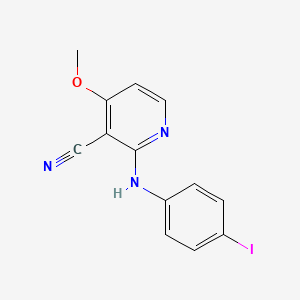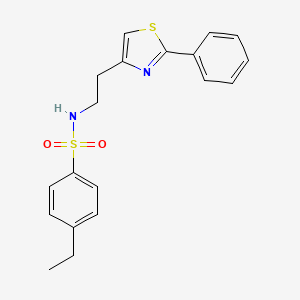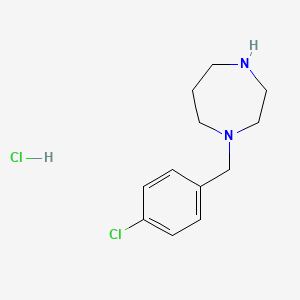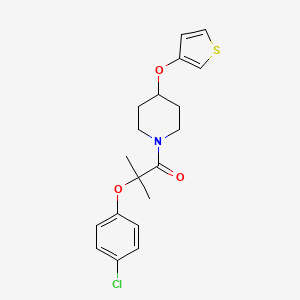
2-(4-Iodoanilino)-4-methoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-Iodoanilino)-4-methoxynicotinonitrile” is a complex organic molecule. It likely contains an aniline group (a phenyl group attached to an amino group), which is substituted with an iodine atom at the 4-position . The “4-methoxynicotinonitrile” part suggests the presence of a nicotinonitrile group (a pyridine ring with a nitrile group) that is substituted with a methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the iodoanilino and methoxynicotinonitrile groups. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The iodoanilino group would consist of a six-membered benzene ring with an amino (NH2) group and an iodine atom. The methoxynicotinonitrile group would consist of a pyridine ring with a methoxy (OCH3) group and a nitrile (CN) group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amino group in the iodoanilino portion could potentially participate in various reactions, such as condensation or acylation. The nitrile group in the methoxynicotinonitrile portion could undergo reactions like hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .Mechanism of Action
Target of Action
Similar compounds such as pimasertib and Cobimetinib are known to inhibit the Mitogen-Activated Protein Kinase Kinase (MAPKK or MEK1) which is a part of the MAPK/ERK signaling pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli .
Mode of Action
Similar compounds like cobimetinib are known to bind to and selectively inhibit mek1 and mek2 . The inhibition results in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .
Biochemical Pathways
Similar compounds like cobimetinib are known to inhibit the mapk/erk signaling pathway . This pathway is frequently over-activated in human tumors .
Pharmacokinetics
Similar compounds like cobimetinib are known to be orally bioavailable . The recommended dosage of oral Cobimetinib is 60 mg once daily for 21 consecutive days, followed by a 7-day break, for a total cycle length of 28 days, in combination with vemurafenib .
Result of Action
Similar compounds like cobimetinib are known to have broad anti-tumor activity . Concomitant administration of Cobimetinib and vemurafenib leads to better tumor response than vemurafenib alone .
Future Directions
Properties
IUPAC Name |
2-(4-iodoanilino)-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYOOFBWGHQIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=C(C=C2)I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)



![(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2392876.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2392877.png)






![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)
